![molecular formula C20H18ClNO B1452747 2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160254-97-6](/img/structure/B1452747.png)
2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (DMQCC) is a synthetic compound that has been used in a variety of applications in scientific research. It is a quinoline-based molecule with a carbonyl chloride functional group, and has been used in a range of fields, including organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has been used in a range of scientific research applications. It has been used as a reagent in organic synthesis, and has been used to study the effects of quinoline-based compounds on a variety of biochemical and physiological processes. It has also been used as a model compound to study the mechanism of action of quinoline-based compounds.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is not fully understood, but it is believed to involve the binding of the compound to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has been shown to have a range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Advantages and Limitations for Lab Experiments
2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several advantages as a model compound for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. However, it is not a very potent compound, and it is not selective for any particular receptor, so it may not be suitable for use in experiments that require a high degree of specificity.
Future Directions
There are several potential future directions for research involving 2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride. It could be used to study the effects of quinoline-based compounds on other biochemical and physiological processes, such as cell signaling pathways or gene expression. It could also be used to develop more selective and potent quinoline-based compounds for use in drug discovery and development. Additionally, it could be used to study the mechanism of action of quinoline-based compounds, as well as to develop new synthetic methods for the synthesis of quinoline-based compounds. Finally, it could be used to develop new methods for the detection and analysis of quinoline-based compounds.
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-11-5-6-13(3)15(8-11)18-10-17(20(21)23)16-9-12(2)7-14(4)19(16)22-18/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWLQCFZECPVHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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